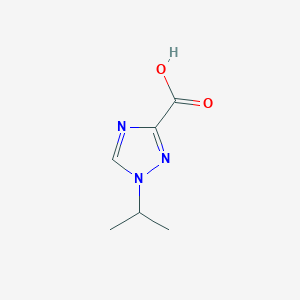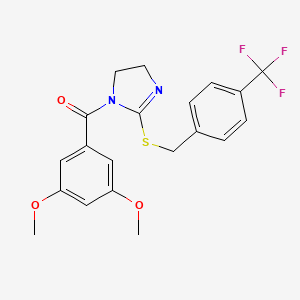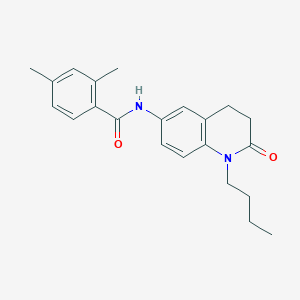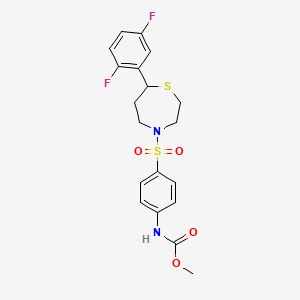
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents.
作用机制
The mechanism of action of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the binding of the compound to the active site of carbonic anhydrase IX. The compound forms a covalent bond with the zinc ion at the active site, leading to the inhibition of the enzyme's activity. The inhibition of CA IX activity leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide have been extensively studied. The compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which leads to a decrease in the pH of the tumor microenvironment. This, in turn, inhibits tumor growth and metastasis. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
实验室实验的优点和局限性
The advantages of using 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in lab experiments include its high potency and selectivity towards carbonic anhydrase IX. The compound has been shown to exhibit minimal off-target effects, making it an ideal candidate for cancer treatment. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. The compound also exhibits a high degree of reactivity towards other nucleophiles, which may lead to the formation of unwanted by-products.
未来方向
The future directions for the use of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in scientific research include its further optimization for cancer treatment. The compound may be modified to improve its solubility and bioavailability, as well as its selectivity towards carbonic anhydrase IX. The compound may also be tested in combination with other cancer treatments to enhance its efficacy. Additionally, the compound may be tested for its potential therapeutic applications in other diseases, such as hypertension and glaucoma.
Conclusion:
In conclusion, 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent inhibitory activity against carbonic anhydrase IX, which makes it an ideal candidate for cancer treatment. The compound's advantages and limitations for lab experiments have been discussed, as well as its future directions for scientific research. Further studies on this compound may lead to the development of novel cancer therapies with improved efficacy and selectivity.
合成方法
The synthesis of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the reaction of 3,4-dimethylphenylamine with 4-(3-cyanothiomorpholine-4-carbonyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
科学研究应用
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. CA IX plays a crucial role in tumor growth and metastasis, and its inhibition has been proposed as a potential strategy for cancer treatment. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
属性
IUPAC Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-6-17(11-15(14)2)22-28(25,26)19-7-4-16(5-8-19)20(24)23-9-10-27-13-18(23)12-21/h3-8,11,18,22H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUMXYSKIAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCSCC3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)


![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)